molecular formula C13H13NO3S3 B2496517 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide CAS No. 1797760-87-2

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2496517
CAS No.: 1797760-87-2
M. Wt: 327.43
InChI Key: VNOAGNHNLHTECG-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide (CAS 1797760-87-2) is a specialized sulfonamide derivative of significant interest in medicinal chemistry and chemical biology . This compound features a unique molecular architecture combining a thiophene-carbonyl-thiophene scaffold with a cyclopropanesulfonamide moiety. This structure contributes to distinct electronic and steric properties, making it a valuable intermediate for synthesizing novel pharmacologically active molecules or functional materials . The presence of the sulfonamide group is a key feature in many bioactive compounds, and its combination with the rigid cyclopropane ring and heterocyclic thiophene systems may enhance binding affinity and selectivity toward biological targets . Compounds with similar structural motifs, particularly thiophene-sulfonamide hybrids, have demonstrated potent biological activity in scientific research. For instance, certain N-(5-substituted)thiophene-2-alkylsulfonamides have been identified as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, showing significant anti-inflammatory activity in model systems . Furthermore, recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have revealed exceptional antibacterial efficacy against challenging, multi-drug resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147 . The cyclopropanesulfonamide component is also a recognized building block in pharmaceutical development, featured in advanced inhibitor designs, such as those targeting the HCV NS3/4A protease . This compound is offered for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c15-13(9-5-6-18-8-9)12-4-1-10(19-12)7-14-20(16,17)11-2-3-11/h1,4-6,8,11,14H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOAGNHNLHTECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often require specific catalysts and conditions, such as the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Formation

The final step involves reacting the aminomethyl intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or DIEA) :

text
[5-(thiophene-3-carbonyl)thiophen-2-yl]methanamine + cyclopropanesulfonyl chloride → N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide + HCl

This reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur center, forming the sulfonamide linkage .

Thiophene Rings

  • Electrophilic Substitution : The electron-rich thiophene rings may undergo halogenation, nitration, or sulfonation at the α-positions, directed by the carbonyl group .

  • Cross-Coupling : Suzuki or Stille couplings could modify substituents on the thiophene rings, enabling derivatization .

Carbonyl Group

  • Reduction : The ketone moiety is reducible to a methylene group using reagents like NaBH₄/CeCl₃ or LiAlH₄, though steric hindrance from adjacent thiophenes may slow reactivity .

  • Nucleophilic Addition : Grignard or organolithium reagents could add to the carbonyl, but competing thiophene reactivity may necessitate protecting groups .

Cyclopropanesulfonamide

  • Acid/Base Stability : The cyclopropane ring confers strain but remains stable under mild acidic/basic conditions. The sulfonamide group resists hydrolysis except under harsh acidic (e.g., H₂SO₄, Δ) or reductive (e.g., LiAlH₄) conditions .

Protease Inhibition Potential

Analogous cyclopropanesulfonamide-containing compounds (e.g., HCV NS3/4A protease inhibitors) exhibit strong binding to serine proteases via:

  • Hydrophobic interactions with the cyclopropane group.

  • Hydrogen bonding through the sulfonamide’s NH and SO₂ groups .

Table 1: Comparative Activity of Sulfonamide-Based Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Key Interactions
Grazoprevir (MK-5172)HCV NS3/4A Protease0.14P2 quinoxaline, sulfonamide
Hypothetical Derivative HCV NS3/4A Protease~1–10*Cyclopropane, thiophene-carbonyl
*Predicted based on structural similarity to Grazoprevir .

Oxidative Degradation

  • Thiophene Rings : Susceptible to oxidation by mCPBA or H₂O₂, forming sulfoxides or sulfones .

  • Cyclopropane Ring : Resists ring-opening under mild conditions but may cleave via radical mechanisms under UV light .

Hydrolytic Degradation

  • Sulfonamide Linkage : Stable in aqueous media (pH 1–12) but cleaved by concentrated HCl at elevated temperatures .

Scientific Research Applications

1. Anticancer Properties

Research indicates that compounds containing thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has been evaluated for its potential as an anticancer agent through in vitro assays that measure cell viability and proliferation rates.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The presence of the sulfonamide group is believed to enhance the compound's ability to disrupt bacterial cell functions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Thiophene Derivatives : Starting materials are reacted under controlled conditions to form the desired thiophene structures.
  • Cyclopropanation Reaction : The cyclopropane unit is introduced through a suitable cyclopropanation reaction involving appropriate reagents.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for enhancing the compound's biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the efficacy of thiophene-based compounds in preclinical settings:

  • Anticancer Activity Study : A study on a related thiophene compound demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range, indicating potent activity .
  • Antimicrobial Evaluation : Research on thiophene derivatives revealed their effectiveness against multidrug-resistant pathogens, suggesting potential for development into novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological macromolecules, influencing their function and activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with non-covalent SARS-CoV-2 PLpro inhibitors described in , particularly regarding the thiophene core and substituted aromatic systems. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound ID/Name Key Substituents Functional Group Differences vs. Target Compound
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-... (31) Cyclopropanecarboxamidomethyl on thiophene Carboxamide (CONH2) vs. sulfonamide (SO2NH2); cyclopropane linkage
N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)... (34) Tetrahydrofuran-2-carboxamide Carboxamide vs. sulfonamide; larger heterocyclic substituent
Target Compound Cyclopropanesulfonamide on thiophene Unique sulfonamide group; compact cyclopropane ring

Sulfonamide vs. This could improve binding to polar enzyme active sites, such as PLpro .

Cyclopropane Ring : The cyclopropane sulfonamide provides steric rigidity compared to larger rings (e.g., tetrahydrofuran in compound 34), possibly optimizing steric complementarity with target proteins. Cyclopropane’s strain energy may also influence conformational stability .

Analytical and Computational Insights

  • Structural Confirmation : Techniques such as NMR and MS (as used in ) are critical for verifying the target compound’s structure. The cyclopropane ring’s unique ¹H NMR splitting patterns (~δ 0.5–1.5 ppm) and sulfonamide protons (~δ 7–8 ppm) would distinguish it from carboxamide analogs .
  • Crystallography : SHELX software () could resolve the compound’s 3D conformation, particularly the dihedral angles between thiophene rings and sulfonamide orientation.
  • Computational Modeling : Density-functional theory (DFT) methods () could predict electronic properties, such as charge distribution across the thiophene-carbonyl system, to rationalize reactivity or binding behavior.

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiophene rings : Known for their biological activity.
  • Cyclopropanesulfonamide : This moiety enhances the compound's interaction with biological targets.

Anti-inflammatory Properties

Thiophene derivatives have been documented to exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit key inflammatory mediators.

  • Mechanism of Action :
    • Inhibition of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) has been observed, which are crucial in the inflammatory response .
    • Studies indicate that certain thiophene derivatives can block mast cell degranulation and reduce pro-inflammatory cytokines like TNF-α and IL-6 .
  • Case Study : A study on thiophene-based compounds demonstrated that one such derivative reduced inflammation by over 63% when administered at a dose of 20 mg/kg in vivo .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively:

  • Cytotoxicity Assays :
    • The synthesized thiophene compounds were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for some compounds were comparable to standard drugs like Sorafenib, indicating significant cytotoxic activity .
    • A summary of cytotoxic activities is presented in Table 1.
CompoundIC50 (µM) HepG2IC50 (µM) MCF-7
4a66 ± 1.2050 ± 0.47
4b54 ± 0.2550 ± 0.53
6b100 ± 2.00100 ± 1.10
8b73 ± 1.5082 ± 0.58
.........
  • Mechanism of Action :
    • The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Pharmacokinetics and Stability

Research indicates that modifications in the chemical structure can significantly affect metabolic stability. For example, certain derivatives showed improved stability in human liver microsomes, which is crucial for therapeutic efficacy .

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